5-Methyl-3-methylidenehex-1-yne
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Overview
Description
2-Isobutyl-buten-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutyl-buten-3-yne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, 2-Isobutyl-buten-3-yne can be produced using catalytic processes. One method involves the dehydrogenation of isobutyl-substituted alkenes in the presence of a palladium catalyst. This process is efficient and allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-buten-3-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, sodium hydride (NaH), and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
2-Isobutyl-buten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 2-Isobutyl-buten-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond acts as a site for nucleophilic attack, allowing the compound to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Isobutylene (2-methylpropene): A four-carbon branched alkene with similar industrial applications.
1-Butyne: A linear alkyne with different reactivity due to the absence of branching.
2-Methyl-1-buten-3-yne: Another alkyne with a similar structure but different substituents.
Uniqueness
2-Isobutyl-buten-3-yne is unique due to its branched structure and the presence of both a triple bond and an isobutyl group. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications .
Properties
CAS No. |
51006-92-9 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
5-methyl-3-methylidenehex-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,7H,4,6H2,2-3H3 |
InChI Key |
XJBGJIHHXFXOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C#C |
Origin of Product |
United States |
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